molecular formula C27H28N2O6 B1263770 Cordyceamide B

Cordyceamide B

Cat. No.: B1263770
M. Wt: 476.5 g/mol
InChI Key: LJDVXKFQELACJA-DHLKQENFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cordyceamide B is a bioactive compound derived from the fungus Ophiocordyceps sinensis. Its chemical name is [(2S)-2-[[(2S)-2-anilino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propyl]acetic acid, with the molecular formula C₂₇H₂₈N₂O₆ and a molecular weight of 476.50 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 125.00 Ų, XLogP of 3.70, and 10 rotatable bonds, indicating moderate flexibility .

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

[(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propyl] acetate

InChI

InChI=1S/C27H28N2O6/c1-18(30)35-17-22(15-19-7-11-23(31)12-8-19)28-27(34)25(16-20-9-13-24(32)14-10-20)29-26(33)21-5-3-2-4-6-21/h2-14,22,25,31-32H,15-17H2,1H3,(H,28,34)(H,29,33)/t22-,25-/m0/s1

InChI Key

LJDVXKFQELACJA-DHLKQENFSA-N

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OCC(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3

Synonyms

cordyceamide B
N-benzoyl-L-tyrosinyl-L-p-hydroxyphenylalaninol acetate
N-benzoyltyrosyl-4-hydroxyphenylalaninol acetate

Origin of Product

United States

Comparison with Similar Compounds

ADMET Properties :

  • Absorption : High human intestinal absorption (96.74%) and Caco-2 permeability (83.31%) .
  • Metabolism : Acts as a substrate or inhibitor for multiple cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP2D6) and inhibits transporters like P-glycoprotein and BSEP .
  • Toxicity: Potential hepatotoxicity, nephrotoxicity, and endocrine disruption via interactions with estrogen, androgen, and glucocorticoid receptors .

Predicted Targets : Computational models suggest interactions with Cathepsin D, Cyclooxygenase-1, and Nuclear Factor NF-κB, though experimental validation is pending .

Structural Analog: Cordyceamide A

Cordyceamide A, isolated from the same fungal source, shares a nearly identical backbone but differs by one oxygen atom (molecular formula: C₂₇H₂₈N₂O₅ , molecular weight: 460.53 g/mol ) .

Property Cordyceamide B Cordyceamide A
Molecular Weight 476.50 g/mol 460.53 g/mol
Log Po/w (Lipophilicity) 3.19 3.37
Solubility (mol/L) 3.03 × 10⁻⁸ 7.78 × 10⁻⁹
CYP Inhibition CYP2C19, CYP2C9, CYP2D6 CYP2C19, CYP2C9, CYP2D6, CYP3A4
Synthetic Accessibility 3.73 3.69

Key Differences :

  • This difference may reduce drug-drug interaction risks for this compound.
  • Structural Impact: The additional oxygen in this compound likely contributes to its higher molecular weight and altered hydrogen-bonding capacity (4 donors vs. 3 in Cordyceamide A) .
Functional Analogs: Cordycepin and Myriocin

While structurally distinct, Cordycepin (a nucleoside) and Myriocin (a sphingolipid) are bioactive compounds from O. sinensis with overlapping therapeutic applications (e.g., anti-inflammatory, immunomodulatory effects) .

Property This compound Cordycepin Myriocin
Molecular Weight 476.50 g/mol 251.24 g/mol 402.51 g/mol
Log Po/w 3.19 -0.8 1.64
Solubility (mol/L) 3.03 × 10⁻⁸ 0.398 0.00119
Key Targets Cathepsin D, NF-κB Adenosine receptors Serine palmitoyltransferase
Synthetic Accessibility 3.73 3.67 4.84

Functional Contrasts :

  • Bioavailability : Cordycepin’s high solubility (-0.8 Log P) and low molecular weight favor rapid absorption, whereas this compound’s moderate lipophilicity may enhance tissue penetration .
  • Therapeutic Scope : Myriocin’s inhibition of sphingolipid synthesis contrasts with this compound’s predicted protease and cyclooxygenase interactions, suggesting divergent mechanisms for anti-inflammatory effects .

Q & A

Q. What strategies ensure ethical and reproducible reporting of this compound’s preclinical data?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, detailing animal welfare protocols and randomization methods. Share raw data and analysis scripts via repositories like Zenodo or Figshare. Disclose conflicts of interest and funding sources transparently .

Methodological Notes

  • Data Reproducibility : Always include detailed experimental protocols (e.g., solvent ratios, instrument calibration) in supplementary materials to enable replication .
  • Contradiction Management : Use triangulation (multiple methods or datasets) to validate findings, as single-study conclusions may lack robustness .
  • Ethical Compliance : Obtain institutional review for biological studies and cite prior work rigorously to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cordyceamide B
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Cordyceamide B

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